molecular formula C11H12O5 B2574263 2-(2-Ethoxy-2-oxoethoxy)benzoic acid CAS No. 108807-15-4

2-(2-Ethoxy-2-oxoethoxy)benzoic acid

Cat. No.: B2574263
CAS No.: 108807-15-4
M. Wt: 224.212
InChI Key: XZDPPXQRJVSKTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Ethoxy-2-oxoethoxy)benzoic acid typically involves esterification and subsequent reactions. One common synthetic route includes the reaction of ethyl chloroformate with salicylic acid under controlled conditions to yield the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Ethoxy-2-oxoethoxy)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular processes .

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoethoxy)benzoic acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications in research and industry.

Properties

IUPAC Name

2-(2-ethoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDPPXQRJVSKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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